Lipophilicity Profile Relative to Unsubstituted Nicotinic Acid
6-(2-Methylpropoxy)pyridine-3-carboxylic acid exhibits a predicted LogP of approximately 3.71, which is substantially higher than the LogP of unsubstituted nicotinic acid (pyridine-3-carboxylic acid, LogP ≈ -0.2). This 3.9 log unit increase represents a >7,900-fold increase in partition coefficient, signifying dramatically enhanced lipophilicity and membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.71 |
| Comparator Or Baseline | Unsubstituted nicotinic acid (pyridine-3-carboxylic acid), LogP ≈ -0.2 |
| Quantified Difference | ΔLogP ≈ 3.9 ( >7,900-fold increase in partition coefficient) |
| Conditions | Predicted partition coefficient (SlogP) calculated using cheminformatic methods |
Why This Matters
The enhanced lipophilicity is critical for applications requiring membrane permeability, such as cell-based assays or in vivo studies, and distinguishes this compound from more polar, less permeable analogs.
- [1] MMsINC Database. (n.d.). 6-(2-methylpropoxy)pyridine-3-carboxylic acid [Database entry]. University of Padua. Retrieved from mms.dsfarm.unipd.it View Source
